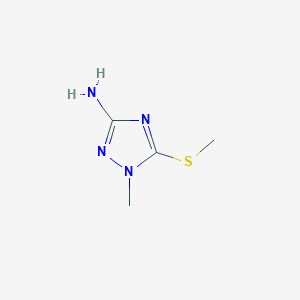

3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Description

Properties

IUPAC Name |

1-methyl-5-methylsulfanyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-8-4(9-2)6-3(5)7-8/h1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBGCSIFUKEXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335078 | |

| Record name | 3-Amino-1-methyl-5-methylthio-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84827-78-1 | |

| Record name | 3-Amino-1-methyl-5-methylthio-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84827-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. This document details a plausible synthetic pathway, including experimental protocols, and presents a thorough characterization of the target molecule using various analytical techniques. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound is a substituted triazole derivative of interest in medicinal and agricultural chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of biologically active molecules. The strategic placement of amino, methyl, and methylthio groups on the triazole ring offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. This guide outlines a robust synthetic route and provides detailed characterization data to aid researchers in its preparation and identification.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 3-amino-5-mercapto-1,2,4-triazole, from aminoguanidine bicarbonate and thiourea. The second step involves the selective methylation of the precursor to yield the final product.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below, illustrating the progression from starting materials to the final product.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

This procedure is adapted from established methods for the synthesis of 3-amino-5-mercapto-1,2,4-triazoles.[1]

-

Materials:

-

Aminoguanidine bicarbonate

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Water

-

Methanol

-

-

Procedure:

-

In a round-bottom flask, a mixture of aminoguanidine bicarbonate and ammonium thiocyanate is heated, preferably in the absence of a solvent.

-

The reaction mixture is heated until the evolution of gas ceases and a homogenous melt is formed.

-

The reaction is continued by heating the melt at an elevated temperature to facilitate cyclization.

-

After cooling, the reaction mixture is dissolved in water.

-

The pH of the solution is adjusted to 1 using hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and recrystallized from methanol to yield 3-amino-5-mercapto-1,2,4-triazole as colorless crystals.

-

Step 2: Synthesis of this compound

This proposed protocol is based on general knowledge of the methylation of triazole thiols. The reaction can yield a mixture of N-methylated and S-methylated products. The separation of the desired N-methylated isomer would be necessary.

-

Materials:

-

3-Amino-5-mercapto-1,2,4-triazole

-

Methyl iodide

-

Sodium hydroxide

-

Ethanol

-

-

Procedure:

-

Dissolve 3-amino-5-mercapto-1,2,4-triazole in an ethanolic solution of sodium hydroxide.

-

To this solution, add methyl iodide dropwise with stirring at room temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to separate the desired this compound from its isomers and any unreacted starting material.

-

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound are based on a combination of spectroscopic techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the title compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 84827-78-1 | [2] |

| Molecular Formula | C₄H₈N₄S | [2] |

| Molecular Weight | 144.20 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | |

| Solubility | Soluble in water and organic solvents |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | ~ 2.5 | Singlet | S-CH₃ |

| ~ 3.5 | Singlet | N-CH₃ | |

| ~ 5.0 | Broad Singlet | NH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~ 15 | S-C H₃ |

| ~ 30 | N-C H₃ | |

| ~ 150 | C -NH₂ | |

| ~ 160 | C -S-CH₃ |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST WebBook.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400-3300 | Medium | N-H stretching (amino group) |

| ~ 2950-2850 | Weak | C-H stretching (methyl groups) |

| ~ 1640 | Strong | N-H bending (amino group) |

| ~ 1560 | Strong | C=N stretching (triazole ring) |

| ~ 1450 | Medium | C-H bending (methyl groups) |

3.2.3. Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum is available from the NIST WebBook.

| m/z | Relative Intensity (%) | Assignment |

| 144 | ~ 80 | [M]⁺ (Molecular ion) |

| 129 | ~ 100 | [M - CH₃]⁺ |

| 97 | ~ 40 | [M - SCH₃]⁺ |

| 71 | ~ 50 | [C₃H₅N₂]⁺ |

Logical Relationships in Characterization

The relationship between the different characterization techniques and the structural features they help to elucidate is outlined below.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined two-step synthesis is a practical approach for obtaining this valuable heterocyclic building block. The comprehensive characterization data, including predicted NMR shifts and available IR and mass spectra, will serve as a crucial reference for researchers in confirming the identity and purity of the synthesized compound. This information is intended to facilitate further research and development in the fields of medicinal and agricultural chemistry.

References

Physicochemical Properties of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. Due to the limited availability of experimentally determined data for this specific isomer, this document consolidates predicted values, data from the closely related isomer 3-Amino-5-methylthio-1H-1,2,4-triazole, and generalized experimental protocols for triazole derivatives. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's characteristics and methodologies for its empirical investigation.

Introduction

1,2,4-Triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and agricultural chemistry due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound, this compound, features a synthetically versatile scaffold. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing its synthesis, and formulating it into potential therapeutic agents.

Core Physicochemical Data

The following tables summarize the available and predicted physicochemical data for this compound. For comparative purposes, data for the related isomer, 3-Amino-5-methylthio-1H-1,2,4-triazole, is also included where available, with clear distinctions made.

Table 1: General and Structural Information

| Property | This compound | 3-Amino-5-methylthio-1H-1,2,4-triazole |

| IUPAC Name | 1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-amine[1] | 5-(methylthio)-1H-1,2,4-triazol-3-amine |

| CAS Number | 84827-78-1[1] | 45534-08-5[2] |

| Molecular Formula | C₄H₈N₄S[1] | C₃H₆N₄S[2] |

| Molecular Weight | 144.20 g/mol [3] | 130.17 g/mol [2] |

| Canonical SMILES | CN1C(=NC(=N1)N)SC | CSc1nc(N)n[nH]1[2] |

| InChI Key | GHBGCSIFUKEXTC-UHFFFAOYSA-N[1] | XGWWZKBCQLBJNH-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | This compound (Value) | 3-Amino-5-methylthio-1H-1,2,4-triazole (Value) |

| Melting Point | Data not available | 130-133 °C (lit.)[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Predicted to be soluble in water and polar organic solvents. | Soluble in water and organic solvents.[4] |

| pKa (Predicted) | 10.24 ± 0.40[4] | Data not available |

| logP (Predicted) | 0.5[3] | Data not available |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of triazole derivatives are outlined below. These are generalized procedures that can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

For a pure compound, this range is typically narrow (0.5-1 °C).

-

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery.

-

Apparatus: Analytical balance, vortex mixer, centrifuge, temperature-controlled shaker, HPLC or UV-Vis spectrophotometer.

-

Procedure (Isothermal Saturation Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-72 hours).

-

The suspension is then centrifuged or filtered to remove undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of the dissolved compound in the diluted solution is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.

-

Apparatus: UV-Vis spectrophotometer, pH meter, calibrated micropipettes.

-

Procedure (Spectrophotometric Method):

-

A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water).

-

A series of buffer solutions with a range of known pH values are prepared.

-

A small, constant aliquot of the stock solution is added to each buffer solution to obtain a series of solutions with the same total compound concentration but different pH values.

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH.

-

The pKa is determined from the resulting sigmoidal curve, often as the pH at the inflection point.

-

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is a key determinant of its pharmacokinetic properties.

-

Apparatus: HPLC system with a UV detector, C18 reversed-phase column.

-

Procedure (Reversed-Phase HPLC Method):

-

A series of reference compounds with known logP values are selected.

-

The retention times of the reference compounds and the test compound are determined under isocratic HPLC conditions using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

A calibration curve is constructed by plotting the logarithm of the capacity factor (k') of the reference compounds against their known logP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.

-

The logP of the test compound is then determined by interpolating its log(k') value onto the calibration curve.

-

Synthesis

A general and efficient method for the preparation of 3-amino-1,2,4-triazoles has been developed, which can be adapted for the synthesis of this compound. The synthesis of the core 3-amino-1,2,4-triazole ring often involves the cyclization of a substituted hydrazinecarboximidamide derivative. To achieve the N-1 methylation and 5-methylthio substitution, specific starting materials and reaction conditions would be required.

A plausible synthetic route could involve the reaction of a methylhydrazine derivative with a thiocyanate, followed by cyclization and subsequent reaction to introduce the amino group. The precise conditions would need to be optimized to ensure regioselectivity and good yields.

Biological Activity and Signaling Pathways

Antifungal Activity

The primary mechanism of action for many triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth or cell death.[5][6]

Antibacterial Activity

The antibacterial mechanisms of triazole derivatives are more varied. They can involve the inhibition of essential bacterial enzymes, the disruption of the bacterial cell wall or membrane, and the inhibition of bacterial DNA replication.[7] The specific mode of action is highly dependent on the overall structure of the triazole derivative and the target bacterial species.

Visualizations

General Workflow for Physicochemical Property Determination

Caption: Workflow for the synthesis and physicochemical characterization of a target compound.

Antifungal Mechanism of Triazoles

Caption: Generalized signaling pathway for the antifungal action of triazole compounds.

Conclusion

This technical guide has synthesized the currently available physicochemical information for this compound. While specific experimental data for this isomer is sparse, the provided data for a closely related isomer, along with generalized experimental protocols and an overview of the biological activities of the broader triazole class, offers a valuable starting point for further research. The methodologies and diagrams presented herein are intended to facilitate the empirical investigation and rational design of novel therapeutics based on this promising heterocyclic scaffold. Further experimental studies are warranted to fully elucidate the precise physicochemical properties and biological activity of this compound.

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. researchgate.net [researchgate.net]

- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 6. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

CAS Number: 84827-78-1

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole, a heterocyclic compound with significant potential in the fields of pharmaceutical and agricultural sciences. This document collates available data on its physicochemical properties, synthesis, and known biological activities. While specific quantitative biological data for this exact compound is limited in publicly accessible literature, this guide discusses the well-established antifungal and anticancer activities of the broader 1,2,4-triazole class of compounds. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of the key signaling pathways involved. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research.

Introduction

This compound, with the CAS number 84827-78-1, is a substituted triazole derivative. The 1,2,4-triazole ring is a well-known pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[1] This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules.[1][2] Its structural features, including the amino and methylthio groups, make it a valuable intermediate for developing novel therapeutic agents and agrochemicals.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 84827-78-1 | [3] |

| IUPAC Name | 1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine | [3] |

| Molecular Formula | C₄H₈N₄S | [3] |

| Molecular Weight | 144.20 g/mol | [3] |

| Melting Point | 105-107 °C | |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

Synthesis

The synthesis of this compound has been reported in the chemical literature. A key reference for its preparation is found in the Journal of Heterocyclic Chemistry. While the full detailed protocol from the original publication is not provided here, a general synthetic approach for related 3-amino-1,2,4-triazoles often involves the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with carbon disulfide followed by treatment with hydrazine.[4][5]

General Synthetic Workflow for 1,2,4-Triazoles:

Caption: A generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available, the 1,2,4-triazole scaffold is a cornerstone in the development of potent therapeutic agents. The primary areas of investigation for this class of compounds are their antifungal and anticancer activities.

Antifungal Activity

1,2,4-triazole derivatives are among the most important classes of antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and inhibits fungal growth.[4]

Signaling Pathway of Antifungal Action:

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungal agents.

Anticancer Activity

Derivatives of 1,2,4-triazole have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6] These mechanisms often involve the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell survival and angiogenesis.

Potential Anticancer Mechanisms of Action:

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Experimental Protocols

The following are generalized protocols for assessing the antifungal and anticancer activities of compounds like this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

Experimental Workflow:

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Detailed Methodology:

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Compound Dilution: The test compound is serially diluted in the 96-well microplate containing the broth medium to achieve a range of concentrations.

-

Inoculation: The standardized fungal inoculum is added to each well of the microplate.

-

Incubation: The plate is incubated at 35-37°C for 24 to 48 hours.

-

MIC Determination: The wells are examined for turbidity to determine fungal growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Anticancer Activity (XTT Cell Viability Assay)

The XTT assay is a colorimetric method to assess cell viability and proliferation, which is commonly used to evaluate the cytotoxic effects of potential anticancer compounds.

Experimental Workflow:

Caption: Workflow for the XTT cell viability and cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a period of 24 to 72 hours.

-

XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, mixed with an electron-coupling agent, is added to each well.

-

Incubation: The plate is incubated for 2 to 4 hours, during which viable cells with active mitochondria will reduce the XTT to a soluble formazan dye.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

This compound is a valuable heterocyclic compound with a structural framework that is prevalent in many biologically active molecules. While specific studies on this particular compound are not abundant in the public domain, the extensive research on the 1,2,4-triazole class highlights its significant potential as a lead structure for the development of novel antifungal and anticancer agents. The established mechanisms of action for this class of compounds provide a strong rationale for the further investigation and derivatization of this compound. The experimental protocols detailed in this guide offer a starting point for the systematic evaluation of its biological activities. Future research should focus on the detailed synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific pharmacological profile and therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H8N4S | CID 522820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. nepjol.info [nepjol.info]

- 5. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectral Analysis of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and inferred spectral data for the compound 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. Due to the limited availability of public experimental data for this specific molecule, this document presents expected spectral characteristics based on the analysis of closely related 1,2,4-triazole derivatives.

Core Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These values are estimations derived from spectral data of similar structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.4 - 3.7 | Singlet |

| S-CH₃ | 2.4 - 2.6 | Singlet |

| NH₂ | 5.0 - 6.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C3 (C-NH₂) | 155 - 160 |

| C5 (C-S-CH₃) | 150 - 155 |

| N-CH₃ | 30 - 35 |

| S-CH₃ | 12 - 16 |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Methyl) | 2900 - 3000 | Medium |

| C=N Stretch (Triazole Ring) | 1560 - 1620 | Medium to Strong |

| N-H Bend (Amino) | 1590 - 1650 | Medium |

| C-N Stretch (Triazole Ring) | 1300 - 1400 | Medium |

Experimental Protocols

While specific experimental details for the acquisition of data on this compound are not publicly available, the following are general protocols for obtaining NMR and IR spectra for 1,2,4-triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of triazole derivatives involves the following steps[1][2]:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

A standard method for obtaining the FT-IR spectrum of a solid triazole compound is as follows[3]:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Potential Biological Activity and Signaling Pathway

Specific biological activities and signaling pathways for this compound have not been documented in the available literature. However, the 1,2,4-triazole scaffold is a well-known pharmacophore in many antifungal agents[4]. The primary mechanism of action for these antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane[4][5].

The diagram below illustrates this general signaling pathway.

Caption: General mechanism of action for antifungal triazoles.

Experimental Workflow for Spectral Analysis

The following diagram outlines a typical workflow for the spectral characterization of a synthesized compound like this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. jocpr.com [jocpr.com]

In-depth Technical Guide: Solubility of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a comprehensive overview based on publicly available data. Specific solubility values can be highly dependent on experimental conditions such as temperature, pressure, and purity of both the solute and the solvent. For critical applications, experimental verification is strongly recommended.

Introduction

3-Amino-1-methyl-5-methylthio-1,2,4-triazole is a heterocyclic compound of interest in various chemical and pharmaceutical research areas. Its utility in synthesis and potential biological activity often necessitates a thorough understanding of its solubility characteristics in a range of organic solvents. This guide provides a detailed summary of its solubility profile, outlines common experimental protocols for solubility determination, and visualizes the logical workflow for assessing its applicability in solvent-based systems.

Quantitative Solubility Data

A comprehensive literature search for quantitative solubility data for this compound in common organic solvents did not yield specific numerical values. This suggests that such data may not be widely published or could be contained within proprietary databases. However, based on the general principles of solubility and the structural features of the molecule (presence of an amino group, a thioether, and a triazole ring), a qualitative assessment can be inferred. The compound possesses both polar (amino group, triazole ring nitrogens) and non-polar (methyl and methylthio groups) characteristics, suggesting it may exhibit a range of solubilities in different organic solvents.

For research and development purposes, it is imperative to determine this data experimentally. The following section details the methodologies for such a determination.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The most common and reliable method is the shake-flask method , which is recognized by organizations such as the OECD (Guideline 105).

3.1. Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by agitation in a constant temperature environment. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

3.2. Materials and Apparatus

-

Solute: this compound (of known purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

-

Equipment:

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

-

3.3. Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted below.

Tautomerism in Substituted 3-Amino-1,2,4-triazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in 3-Amino-1,2,4-triazoles

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a critical concept in the study of heterocyclic compounds, profoundly influencing their physicochemical properties, reactivity, and biological activity. Substituted 3-amino-1,2,4-triazoles are a class of compounds of significant interest in medicinal chemistry and agrochemistry, known to exhibit complex tautomeric equilibria. These compounds can exist in several prototropic tautomeric forms, primarily the 1H, 2H, and 4H tautomers, arising from the migration of a proton among the nitrogen atoms of the triazole ring and the exocyclic amino group.[1][2][3] The position of the proton dictates the electronic distribution, hydrogen bonding capabilities, and steric profile of the molecule, which in turn affects its interactions with biological targets.

The unsubstituted 1,2,4-triazole predominantly exists as the 1H-tautomer, which is generally more stable than the 4H-tautomer.[3] However, the introduction of substituents, particularly the amino group at the 3-position, significantly influences the relative stabilities of the possible tautomers.[1] Understanding and controlling the tautomeric landscape of these molecules is paramount for rational drug design and the development of effective therapeutic agents and agrochemicals.

Tautomeric Forms of Substituted 3-Amino-1,2,4-triazoles

The three principal annular prototropic tautomers of a 3-amino-1,2,4-triazole core are the 1H-3-amino, 2H-3-imino, and 4H-3-amino forms. Additionally, the amino group can exist in equilibrium with its imino form. The stability of these tautomers is influenced by a variety of factors including the nature and position of substituents on the triazole ring, the solvent polarity, temperature, and pH.[1][4]

Theoretical studies, including ab initio and Density Functional Theory (DFT) calculations, have been instrumental in predicting the relative energies of these tautomers in both the gas phase and in solution.[4] For instance, in the gas phase, the 1H and 2H tautomers of 3-amino-1,2,4-triazole are predicted to be nearly isoenergetic, while the 4H tautomer is significantly higher in energy. In polar solvents, the 2H-tautomer of 3-amino-5-nitro-1,2,4-triazole has been suggested to be the most stable form.[4]

Data Presentation: Tautomeric Equilibrium Data

The quantitative analysis of tautomeric equilibria is crucial for understanding the behavior of substituted 3-amino-1,2,4-triazoles in different environments. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the ratio of tautomers in solution. The following tables summarize representative data on the tautomeric populations of selected substituted 3-amino-1,2,4-triazoles.

| Compound | Solvent | Tautomer 1 (%) | Tautomer 2 (%) | Tautomer 3 (%) | Reference |

| 3-Amino-5-nitro-1,2,4-triazole | DMSO-d6 | 1H-amino (major) | 2H-imino (minor) | - | [4] |

| 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide | DMSO-d6 | 1H-amino (100) | - | - | [5] |

Experimental Protocols

Synthesis of Substituted 3-Amino-1,2,4-triazoles

A general and efficient method for the preparation of 3-amino-1,2,4-triazoles involves the cyclization of substituted hydrazinecarboximidamide derivatives.[6] Two convergent routes are commonly employed to allow for variation of substituents at the N-1 position and on the 3-amino group.

General Procedure for the Preparation of 1-Substituted-3-amino-1,2,4-triazoles: [6]

-

Preparation of the Hydrazinecarboximidamide Intermediate: A mixture of the appropriate sulfonic acid intermediate and a substituted hydrazine (1.0 mmol) in anhydrous acetonitrile (1 mL) is stirred at room temperature for 1.5 hours.

-

Cyclization: The reaction mixture is concentrated to a solid, to which trimethyl orthoformate (1 mL) is added. The mixture is then heated overnight at 140 °C in a sealed tube.

-

Purification: The resulting mixture is cooled to room temperature, filtered through a short pad of silica gel, and eluted with a suitable solvent mixture (e.g., 20% MeOH in CH2Cl2) to afford the desired 3-amino-1,2,4-triazole derivative.

Spectroscopic Analysis of Tautomers

NMR spectroscopy is the most powerful technique for the quantitative analysis of tautomeric mixtures in solution. Both ¹H and ¹³C NMR chemical shifts are sensitive to the electronic environment of the nuclei, which differs significantly between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the substituted 3-amino-1,2,4-triazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Analysis:

-

Identify separate sets of signals corresponding to the different tautomers present in the equilibrium.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative population of each tautomer.

-

Compare the observed chemical shifts with those predicted from theoretical calculations (e.g., DFT) to aid in the assignment of signals to specific tautomers.

-

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima.[1] By analyzing the changes in the absorption spectrum with variations in solvent or pH, it is possible to infer the predominant tautomeric forms.

Protocol for UV-Vis Spectroscopic Analysis: [7][8]

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in the solvent of interest. A range of solvents with varying polarities should be used to assess the solvent effect on the tautomeric equilibrium.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of the solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for the different tautomeric forms.

-

Deconvolution of overlapping spectral bands can be performed to estimate the relative concentrations of the tautomers.[9]

-

The effect of pH on the equilibrium can be studied by recording spectra in buffered solutions of different pH values.

-

Biological Activity and Signaling Pathways

Substituted 3-amino-1,2,4-triazoles are known to exhibit a range of biological activities, including herbicidal, antifungal, and anticancer effects.[6][10] The specific tautomeric form of the molecule can play a crucial role in its interaction with biological targets.

Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

One of the most well-characterized mechanisms of action for 3-amino-1,2,4-triazole is the inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway in plants and microorganisms.[11] This inhibition leads to a deficiency in histidine, ultimately causing growth inhibition. It is hypothesized that a specific tautomer of the 3-amino-1,2,4-triazole binds to the active site of the enzyme. Computational docking studies can provide insights into the preferential binding of different tautomers.

Figure 1: Hypothesized inhibition of IGPD by the 2H-tautomer.

Inhibition of Catalase

3-Amino-1,2,4-triazole is also a known inhibitor of the enzyme catalase, which is responsible for the decomposition of hydrogen peroxide.[12][13][14] This inhibition can lead to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage. The specific tautomer responsible for catalase inhibition is an area of ongoing research.

Figure 2: Inhibition of Catalase by a 3-amino-1,2,4-triazole tautomer.

Experimental and Drug Discovery Workflow

The investigation of tautomerism is an integral part of the drug discovery and development process for compounds like substituted 3-amino-1,2,4-triazoles. A systematic workflow ensures a comprehensive understanding of the tautomeric behavior and its implications for biological activity.

Figure 3: A logical workflow for tautomer investigation in drug discovery.

Conclusion

The tautomerism of substituted 3-amino-1,2,4-triazoles is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the factors governing tautomeric equilibria is essential for the rational design of novel drug candidates and agrochemicals based on this versatile scaffold. The integrated use of synthetic chemistry, advanced spectroscopic techniques, and computational modeling provides a powerful approach to elucidate the tautomeric landscape and identify the biologically active tautomeric forms, thereby guiding lead optimization and the development of more potent and selective compounds.

References

- 1. ijsr.net [ijsr.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cris.unibo.it [cris.unibo.it]

- 9. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A study of the inhibition of catalase by 3-amino-1:2:4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalase inhibition with 3-amino-1,2,4-triazole does not abolish infarct size reduction in heat-shocked rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 3-Amino-1-methyl-5-methylthio-1,2,4-triazole is limited in publicly available literature. This guide provides a detailed overview of its putative mechanisms based on the well-established activities of its core chemical scaffold, the 1,2,4-triazole ring, and its close structural analog, 3-amino-1,2,4-triazole (Amitrole). The proposed mechanisms are inhibition of fungal lanosterol 14α-demethylase (CYP51) and inhibition of plant and microbial imidazoleglycerol-phosphate dehydratase (IGPD).

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous antifungal, herbicidal, and anticancer agents.[1][2] The subject of this guide, this compound, possesses the key structural features of this versatile class. Its biological activity is likely dictated by the interplay of the 3-amino group, the N1-methyl substituent, and the 5-methylthio group, which modulate its physicochemical properties and interactions with biological targets. This document will explore the two most probable mechanisms of action for this compound.

Putative Mechanism 1: Antifungal Action via Inhibition of Lanosterol 14α-Demethylase (CYP51)

A primary and extensively documented mechanism for 1,2,4-triazole-containing compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[3][4][5] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane.[3][6]

The proposed mechanism involves the nitrogen atom at the 4-position of the triazole ring coordinating with the heme iron atom within the active site of CYP51.[3][5] This binding event competitively inhibits the natural substrate, lanosterol, preventing its demethylation—a crucial step in the ergosterol synthesis pathway.[3] The consequences for the fungal cell are twofold:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the fungal cell membrane's structure and the function of membrane-bound enzymes, compromising its permeability and fluidity.[3]

-

Accumulation of Toxic Sterol Precursors: The enzymatic block leads to the buildup of 14α-methylated sterols, which are incorporated into the membrane, leading to a disorganized and dysfunctional structure that ultimately inhibits fungal growth.[3]

The N1-methyl and 5-methylthio substituents on the triazole ring are critical for defining the compound's binding affinity and specificity for the CYP51 active site. Structure-activity relationship (SAR) studies on related triazoles show that modifications to the core influence potency against different fungal species.[1][7]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

Quantitative Data: Antifungal Activity of Structurally Related 1,2,4-Triazoles

The following table summarizes the antifungal activity of various 1,2,4-triazole derivatives against pathogenic fungi. These values, presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50), indicate the potency of these compounds.

| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| 1,2,4-Triazole Schiff Base (AS-14) | Wheat gibberellic | EC50 | 5.33 | [7] |

| 1,2,4-Triazole Schiff Base (AS-14) | Maize rough dwarf | EC50 | 6.53 | [7] |

| 1,2,4-Triazole Schiff Base (AS-14) | Glomerella cingulate | EC50 | 5.67 | [7] |

| 1,2,4-Triazole Carboxamide (6h) | Physalospora piricola | EC50 | 13.095 | [8] |

| 1,2,4-Triazole Carboxamide (5j) | Phytophthora capsici | EC50 | 17.362 | [8] |

| 1,2,4-Triazole with Amino Acid Fragment (8k) | Physalospora piricola | EC50 | 10.126 | [9] |

| 1,2,4-Triazole with Amino Acid Fragment (8d) | Physalospora piricola | EC50 | 10.808 | [9] |

| Thiosemicarbazide-derived 1,2,4-Triazoles | Candida albicans | MIC | 3.12 - 25 | |

| 3-Amino-1,2,4-Triazole Derivative (11.6) | Candida albicans | MIC | 2 | [10] |

Putative Mechanism 2: Herbicidal Action via Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

The structural similarity of the target compound to the known herbicide 3-amino-1,2,4-triazole (Amitrole) strongly suggests a second potential mechanism of action: the inhibition of imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19).[11] This enzyme catalyzes the sixth step in the histidine biosynthesis pathway, which is essential for plants, bacteria, and fungi, but absent in animals, making it an attractive target for selective herbicides.[12][13][14]

Amitrole acts as a competitive inhibitor of IGPD, binding to the active site and preventing the dehydration of imidazoleglycerol-phosphate to imidazoleacetol-phosphate.[11][12] This inhibition leads to a depletion of histidine, which in turn disrupts protein synthesis and ultimately causes cessation of growth and plant death. It is highly probable that this compound acts via a similar competitive inhibition mechanism. The N1-methyl and 5-methylthio groups would modulate its entry into the plant cells and its binding affinity for the IGPD active site.

Signaling Pathway: Histidine Biosynthesis Inhibition

Caption: Proposed inhibition of the plant and microbial histidine biosynthesis pathway.

Quantitative Data: Inhibition of IGPD by Triazole Analogs

Quantitative data for IGPD inhibition is less commonly reported in terms of IC50 values in general literature. However, studies have established the potent inhibitory nature of related compounds.

| Compound Class | Enzyme Target | Activity Metric | Value (nM) | Reference |

| Triazole Phosphonate 1 | IGPD | Ki | 40 | [12] |

| Triazole Phosphonate 2 | IGPD | Ki | 10 | [12] |

| Triazole Phosphonate 3 | IGPD | Ki | 8.5 | [12] |

| β-(1,2,4-Triazole-3-yl)-DL-alanine (DLA) | Mtb IGPD | IC50 | Micromolar Range | [15] |

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Workflow Diagram

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments | MDPI [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]

- 11. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 14. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 15. Characterization of a triazole scaffold compound as an inhibitor of Mycobacterium tuberculosis imidazoleglycerol-phosphate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives of the heterocyclic compound 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities. This document details the synthesis, experimental protocols for biological evaluation, and insights into the potential mechanisms of action of these promising compounds.

Synthesis of the Core Scaffold

A plausible synthetic approach could involve the methylation of a 3-amino-5-mercapto-1,2,4-triazole precursor. The synthesis of 3-amino-5-mercapto-1,2,4-triazole can be achieved by reacting an aminoguanidine salt with a thiocyanate salt with heating.[2] Subsequent methylation at the sulfur and a nitrogen atom would yield the desired scaffold.

Biological Activities and Quantitative Data

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data where available.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of 3-amino-1,2,4-triazole derivatives against various cancer cell lines.[3] The cytotoxic activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[4]

Table 1: Anticancer Activity of Selected 3-Amino-1,2,4-triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TP6 | Murine melanoma (B16F10) | 41.12 | [4] |

| Compound 2.6 | Various | Not specified | [3] |

| Compound 4.6 | Various | Not specified | [3] |

Note: Data for specific derivatives of this compound is limited in the public domain. The table presents data for structurally related 3-amino-1,2,4-triazole derivatives to indicate the potential of this class of compounds.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound are expected to possess antibacterial and antifungal properties. The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) using methods like broth microdilution.[5]

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound II | E. coli k88a | 0.156 | [6] |

| Compound II | S. aureus k99 | 0.156 | [6] |

| Compound I | E. coli k88a | 0.156 | [6] |

| Compound I | S. aureus k99 | 0.156 | [6] |

Note: This table provides examples of the antimicrobial activity of 1,2,4-triazole derivatives to illustrate the potential of the target compound class.

Enzyme Inhibition

Enzyme inhibition is another significant biological activity associated with 1,2,4-triazole derivatives. Acetylcholinesterase (AChE), a key enzyme in the nervous system, has been a target for many synthetic inhibitors.[7][8]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1,2,4-Triazole Analogs

| Compound ID | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |

| 10a | 0.537 ± 0.76 | 0.557 ± 0.50 | Mixed | [7] |

| 10k | 0.031 ± 0.85 | 0.0155 ± 1.25 | Un-competitive | [7] |

Note: The data presented is for a series of novel triazole analogs and serves to demonstrate the potential for enzyme inhibition within this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 3-amino-1,2,4-triazole derivatives.

Synthesis of 3-Amino-5-mercapto-1,2,4-triazole (Precursor)

This protocol describes a general method for synthesizing the precursor to the core scaffold.

Materials:

-

Aminoguanidine salt (e.g., bicarbonate)

-

Thiocyanate salt (e.g., potassium thiocyanate)

-

Solvent (e.g., water or ethanol)

-

Acid for pH adjustment (e.g., hydrochloric acid)

-

Base (e.g., sodium hydroxide)

Procedure:

-

Dissolve the aminoguanidine salt and thiocyanate salt in a suitable solvent.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress using an appropriate method (e.g., TLC).

-

Upon completion, cool the reaction mixture.

-

Adjust the pH of the solution to precipitate the product.

-

Collect the precipitate by filtration, wash with a suitable solvent, and dry.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure 3-amino-5-mercapto-1,2,4-triazole.[2]

Anticancer Activity Screening: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., B16F10)

-

96-well microtiter plates

-

Cell culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4][9]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against various microorganisms.

Materials:

-

Microorganism strains (bacteria or fungi)

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.

-

Determine the MIC by visually inspecting for turbidity or by using a plate reader. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This protocol, based on Ellman's method, is used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide, and DTNB.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7][8][10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. While specific data for derivatives of this compound is still emerging, studies on the parent 3-amino-1,2,4-triazole (amitrole) provide valuable insights into potential signaling pathways that may be modulated.

Inhibition of Histidine Biosynthesis

One of the known mechanisms of action for 3-amino-1,2,4-triazole is the inhibition of histidine biosynthesis.[11][12] Specifically, it has been shown to inhibit imidazoleglycerol-phosphate dehydratase, a key enzyme in this pathway. This inhibition leads to the accumulation of imidazoleglycerol, a precursor in the pathway, and a depletion of histidine, which is essential for protein synthesis and cell growth. This mechanism could contribute to the observed antimicrobial and potentially some of the anticancer effects of its derivatives.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in various diseases, including cancer.[13] The canonical NF-κB pathway is a potential target for therapeutic intervention. While direct evidence for the modulation of NF-κB by this compound derivatives is yet to be firmly established, the structural features of triazoles make them plausible candidates for interacting with components of this pathway.

References

- 1. Page loading... [guidechem.com]

- 2. broth microdilution susceptibility: Topics by Science.gov [science.gov]

- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. [PDF] Synthesis and in vitro Assay of New Triazole Linked Decursinol Derivatives Showing Inhibitory Activity against Cholinesterase for Alzheimer’s Disease Therapeutics | Semantic Scholar [semanticscholar.org]

- 7. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Effect of 3-Amino-1,2,4-Triazole on Histidine Metabolism in Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Synthetic Versatility of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole as a potential building block in organic synthesis. While direct literature on the extensive applications of this specific N-methylated triazole is limited, this document extrapolates its synthetic utility based on the well-established reactivity of the 3-amino-1,2,4-triazole scaffold. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the chemical space accessible from this versatile heterocyclic core.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physical and spectroscopic properties of this compound is provided in the table below. This data is essential for the characterization and quality control of the compound in a laboratory setting.

| Property | Value |

| IUPAC Name | 1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-amine |

| CAS Number | 84827-78-1 |

| Molecular Formula | C₄H₈N₄S |

| Molecular Weight | 144.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 130-133 °C |

| ¹H NMR | Varian CFT-20 |

| ¹³C NMR | Maybridge Chemical Company Ltd. |

| IR Spectrum (KBr) | MAYBRIDGE CHEMICAL COMPANY LTD. |

| Mass Spectrum (GC-MS) | NIST Number: 135996 |

Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step sequence starting from thiosemicarbazide. The following experimental protocol is a representative procedure based on established methods for the synthesis of substituted 1,2,4-triazoles.

Experimental Protocol: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

A plausible route to the precursor, 3-amino-5-mercapto-1,2,4-triazole, involves the cyclization of aminoguanidine thiocyanate.[1]

-

Reaction Setup: A mixture of aminoguanidine bicarbonate and ammonium thiocyanate is heated, preferably in the absence of a solvent.

-

Reaction: The mixture is heated to initiate a melting reaction, which proceeds through an aminoguanidine thiocyanate intermediate.

-

Work-up: Upon completion of the reaction, the mixture is cooled, and the solid product is isolated.

-

Purification: The crude 3-amino-5-mercapto-1,2,4-triazole can be purified by recrystallization from a suitable solvent such as water or ethanol.

Experimental Protocol: S-Methylation and N-Methylation

The subsequent methylations can be performed in a stepwise manner.

-

S-Methylation: 3-Amino-5-mercapto-1,2,4-triazole is dissolved in a suitable solvent (e.g., ethanol) containing a base (e.g., sodium hydroxide). Methyl iodide is added, and the reaction is stirred until completion to yield 3-amino-5-methylthio-1H-1,2,4-triazole.

-

N-Methylation: The resulting 3-amino-5-methylthio-1H-1,2,4-triazole is then subjected to N-methylation. The compound is dissolved in a polar aprotic solvent (e.g., DMF) with a suitable base (e.g., sodium hydride). Methyl iodide is added, and the reaction mixture is stirred to afford this compound. Regioisomeric products may be formed, requiring chromatographic separation.

Synthetic Applications as a Building Block

The presence of a primary amino group and the triazole ring system in this compound opens up numerous possibilities for its use as a synthetic intermediate. The following sections describe potential reactions, for which representative experimental protocols are provided.

Acylation of the Amino Group

The primary amino group can be readily acylated to form amides, which are common functionalities in biologically active molecules.

Representative Experimental Protocol:

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., dichloromethane or THF) and a base (e.g., triethylamine or pyridine), the desired acyl chloride or anhydride is added dropwise at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

| Entry | Electrophile | Product | Representative Yield (%) |

| 1 | Acetyl chloride | N-(1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl)acetamide | 85-95 |

| 2 | Benzoyl chloride | N-(1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide | 80-90 |

| 3 | Acetic anhydride | N-(1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl)acetamide | 90-98 |

Sulfonylation of the Amino Group

Reaction with sulfonyl chlorides provides sulfonamides, another important class of compounds in medicinal chemistry.

Representative Experimental Protocol:

-

Reaction Setup: this compound is dissolved in pyridine or a mixture of dichloromethane and triethylamine. The sulfonyl chloride is added portion-wise at 0 °C.

-

Reaction: The reaction is stirred at room temperature until completion.

-

Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, or the mixture is extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography.

| Entry | Electrophile | Product | Representative Yield (%) |

| 1 | p-Toluenesulfonyl chloride | N-(1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide | 75-85 |

| 2 | Methanesulfonyl chloride | N-(1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl)methanesulfonamide | 80-90 |

Diazotization and Subsequent Reactions

The amino group can be diazotized to form a diazonium salt, which can then be displaced by various nucleophiles to introduce a range of functionalities at the 3-position of the triazole ring.

Representative Experimental Protocol (Sandmeyer-type reaction):

-

Diazotization: this compound is dissolved in an aqueous acidic solution (e.g., HBr, HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C.

-

Nucleophilic Displacement: The freshly prepared diazonium salt solution is added to a solution of a copper(I) salt (e.g., CuBr, CuCl, CuCN) at the appropriate temperature.

-

Work-up: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is dried and concentrated.

-

Purification: The product is purified by column chromatography or distillation.

| Entry | Reagents | Product | Representative Yield (%) |

| 1 | 1. NaNO₂, HBr; 2. CuBr | 3-Bromo-1-methyl-5-(methylthio)-1H-1,2,4-triazole | 50-70 |

| 2 | 1. NaNO₂, HCl; 2. CuCl | 3-Chloro-1-methyl-5-(methylthio)-1H-1,2,4-triazole | 50-70 |

| 3 | 1. NaNO₂, H₂SO₄; 2. KCN, CuCN | 1-methyl-5-(methylthio)-1H-1,2,4-triazole-3-carbonitrile | 40-60 |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of the title compound and its subsequent derivatization.

Caption: Synthetic workflow for this compound.

Caption: Potential derivatization pathways for the title compound.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for organic synthesis. Its trifunctional nature, possessing a nucleophilic amino group, a modifiable methylthio group, and the versatile triazole core, suggests a rich and diverse chemistry. This guide provides a foundational framework for its synthesis and outlines key reactive pathways for the generation of novel molecular entities. It is hoped that this technical overview will stimulate further research into the applications of this compound in drug discovery and materials science.

References

The Medicinal Chemistry of 3-Amino-1-methyl-5-methylthio-1,2,4-triazole: A Privileged Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds. This guide delves into the potential applications of a specific derivative, 3-Amino-1-methyl-5-methylthio-1,2,4-triazole, and its related analogues in medicinal chemistry. This class of compounds has garnered significant interest for its diverse biological activities, particularly as anticancer and antifungal agents. The structural versatility of the 3-amino-1,2,4-triazole core allows for a multitude of chemical modifications, enabling the fine-tuning of their therapeutic properties.

Anticancer Potential of 3-Amino-1,2,4-triazole Derivatives

Derivatives of the 3-amino-1,2,4-triazole scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 3-amino-1,2,4-triazole derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TP6 | Murine Melanoma (B16F10) | 41.12 | [1] |

| Compound 7 | Liver Cancer (HepG2) | 17.69 | [2] |

| Compound 7 | Breast Cancer (MCF7) | 17.69 | [2] |

| Compound 14a | Breast Cancer (MCF7) | 27.09 | [2] |

| Compound 17 | Liver Cancer (HepG2) | 25.4 | [2] |

| Compound 17 | Breast Cancer (MCF7) | 25.4 | [2] |

| Compound 28 | Liver Cancer (HepG2) | 20.3 | [2] |

| Compound 28 | Breast Cancer (MCF7) | 20.3 | [2] |

| Compound 34 | Liver Cancer (HepG2) | 19.8 | [2] |

| Compound 34 | Breast Cancer (MCF7) | 19.8 | [2] |

| Compound 47 | Liver Cancer (HepG2) | 22.1 | [2] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic potential of chemical compounds.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), pH 7.4

-